2,4,8-Tribromo-dibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
617707-54-7 |
|---|---|
Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
2,4,8-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5H |
InChI Key |
YNXZJGSEZFXOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C(=CC(=C3)Br)Br |
Origin of Product |
United States |
Synthesis and Formation Pathways of 2,4,8 Tribromo Dibenzofuran
Intentional Synthesis Methodologies for Dibenzofuran (B1670420) Derivatives
The synthesis of the dibenzofuran core is a prerequisite for the production of its brominated derivatives. Various methods have been developed to construct this tricyclic ether system, often employing transition metal catalysis to facilitate key bond-forming reactions.
Palladium-Catalyzed Cyclization Approaches for Dibenzofuran Core Construction
Palladium catalysis is a powerful tool for the synthesis of dibenzofurans. One prominent strategy involves the intramolecular cyclization of diaryl ethers. For instance, ortho-diazonium salts of diaryl ethers can undergo cyclization catalyzed by palladium acetate (B1210297) to form the dibenzofuran skeleton. chemicalbook.com Another approach is the palladium(II)-catalyzed oxidative C-H activation/C-O cyclization of phenols, which uses air as a benign oxidant. cetjournal.itacs.org This method is noted for its tolerance of various functional groups. cetjournal.itacs.org
Researchers have also developed efficient routes starting from ortho-iododiaryl ethers, using a reusable palladium-on-carbon (Pd/C) catalyst under ligand-free conditions. chemicalbook.com A one-pot, two-step procedure has been described that involves the reaction of ortho-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization to yield the dibenzofuran ring system in good to excellent yields. nih.gov This methodology demonstrates high functional group tolerance. nih.gov
A novel one-pot protocol combines Pd-catalyzed cross-coupling/aromatization with Cu-catalyzed Ullmann coupling to rapidly construct dibenzofuran motifs from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. nih.govresearchgate.net
Ullmann Coupling and Related Carbon-Oxygen Bond Formation Reactions in Dibenzofuran Synthesis
The Ullmann condensation, a classic copper-catalyzed reaction, is a cornerstone in the synthesis of diaryl ethers, which are key precursors to dibenzofurans. The subsequent intramolecular cyclization to form the C-C bond can then be achieved. More advanced, one-pot methods have integrated this C-O bond formation with subsequent cyclization. For example, the synthesis of the lichen dibenzofuran isodidymic acid was achieved via an intramolecular Ullmann coupling of a substituted diaryl ether intermediate. bcp-instruments.com Similar strategies have been employed for other naturally occurring dibenzofurans, such as didymic acid and melacarpic acid, highlighting the utility of intramolecular Ullmann coupling for constructing the dibenzofuran core. nih.govnih.gov
Alumina-Promoted Oxodefluorination for Dibenzofuran Formation
A metal- and solvent-free method for preparing the dibenzofuran core involves the oxodefluorination of fluorinated biphenyls on activated gamma-alumina (γ-Al₂O₃). uni.eduresearchgate.netacs.org In this process, alumina (B75360) acts as an oxygen source, enabling the one-pot substitution of fluorine atoms to yield the benzoannulated furan (B31954) ring. uni.eduresearchgate.netresearchgate.netchromservis.eu A key model reaction is the transformation of 2,2′-difluorobiphenyl into dibenzofuran. acs.orgresearchgate.net This technique is noteworthy for its compatibility with C-Br and C-I functionalities, which allows for subsequent modification of the dibenzofuran product. acs.orgchromservis.eu
Bromination Reactions for the Preparation of Brominated Dibenzofurans
The introduction of bromine atoms onto the dibenzofuran ring is typically achieved through electrophilic bromination. However, achieving the specific 2,4,8-tribromo substitution pattern is challenging due to the directing effects of the dibenzofuran core and any existing substituents.
Electrophilic substitution on the unsubstituted dibenzofuran ring preferentially occurs at the 2-, 3-, 7-, and 8-positions. uni.edu Direct bromination of dibenzofuran often leads to a mixture of isomers, with the 2,8-dibromo derivative being a common product. chemicalbook.comontosight.ai The regioselectivity can be influenced by reaction conditions and the presence of catalysts. For example, achieving selective bromination at the 3,7-positions may require the use of a dibenzofuran sulfone intermediate to direct the incoming electrophiles.
The synthesis of 2,4,8-tribromodibenzofuran would likely involve a multi-step pathway starting with a pre-substituted dibenzofuran. The directing influence of existing substituents is critical. For instance, the bromination of 2-hydroxydibenzofuran (B1202526) yields a mixture of 1-bromo-2-hydroxydibenzofuran and 2-hydroxy-3-bromodibenzofuran, demonstrating the strong ortho- and para-directing effect of the hydroxyl group. uni.eduacs.orgdp.la To obtain the 2,4,8-isomer, one might start with a dibenzofuran already brominated at the 2- and 8-positions and then introduce the third bromine atom at the 4-position. The success of this final bromination step would depend heavily on the deactivating nature of the existing bromine atoms and the precise reaction conditions employed.
| Starting Material | Brominating Agent | Conditions | Primary Product(s) | Reference |
|---|---|---|---|---|
| Dibenzofuran | Bromine | Dichloromethane, -10°C to 0°C | 2,3-Dibromodibenzofuran | researchgate.net |
| Dibenzofuran | Bromine | Glacial Acetic Acid, 120°C | 2,8-Dibromodibenzofuran (B157981) | chemicalbook.com |
| 2-Hydroxydibenzofuran | Bromine | Glacial Acetic Acid | 1-Bromo-2-hydroxydibenzofuran & 2-Hydroxy-3-bromodibenzofuran | acs.org |
| Dibenzofuran | N-Bromosuccinimide (NBS) | Erythrosine B, Visible Light | Mixture of 2-bromo- and 4-bromodibenzofuran | acs.orgresearchgate.net |
Unintentional Formation Mechanisms of Polybrominated Dibenzofurans
Polybrominated dibenzofurans (PBDFs), including 2,4,8-tribromodibenzofuran, are not only synthesized intentionally but are also formed as unintentional byproducts, particularly during the thermal degradation of common industrial chemicals.
Thermal Generation Pathways
A significant unintentional source of PBDFs is the pyrolysis or combustion of brominated flame retardants (BFRs). researchgate.netpops.int Research has shown that 2,4,8-tribromodibenzofuran (2,4,8-TriBDF) can be formed from the thermal decomposition of other brominated compounds.
Specifically, the pyrolysis of 2,4-dibromophenol (B41371) has been identified as a formation pathway for 2,4,8-TriBDF. researchgate.netresearchgate.netresearchgate.net 2,4-dibromophenol itself is a degradation product of more complex BFRs like tetrabromobisphenol A (TBBPA). The proposed mechanism involves the formation of a brominated dihydroxybiphenyl intermediate, which then undergoes dehydration to form the furan ring. researchgate.netresearchgate.net The pyrolysis of 2,4-dibromophenol at 400°C has been shown to yield a mixture of products, including 2,8-dibromodibenzofuran and 2,4,8-tribromodibenzofuran. researchgate.net This indicates that under thermal stress, such as in industrial processes or accidental fires involving materials treated with BFRs, 2,4,8-tribromodibenzofuran can be generated and released into the environment. ontosight.airesearchgate.net
| Precursor | Process | Temperature | Key Products Formed | Reference |
|---|---|---|---|---|
| 2,4-Dibromophenol | Pyrolysis | 400°C | 2,7-Dibromodibenzo-p-dioxin (B1583168), 2,8-Dibromodibenzofuran, 2,4,8-Tribromodibenzofuran | researchgate.net |
| Polybrominated Diphenyl Ethers (PBDEs) | Thermolysis | 510-630°C | Various mono- to octabrominated dibenzofurans and dibenzo-p-dioxins | |
| Tetrabromobisphenol A (TBBPA) | Combustion/Pyrolysis | 650°C and 850°C | Various PBDD/F congeners | pops.int |
Formation from Brominated Phenols
The thermal degradation of brominated phenols is a well-documented source of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Specific phenol (B47542) precursors, through pyrolysis, can lead to the formation of various PBDF congeners, including 2,4,8-Tribromo-dibenzofuran.
The pyrolysis of 2,4-dibromophenol (2,4-diBP) has been identified as a direct pathway to the formation of this compound. In laboratory settings, the thermal reaction of 2,4-diBP at temperatures around 400°C yields a variety of brominated compounds. While 2,7-dibromodibenzo-p-dioxin is often the major product, several brominated furans are also formed. Among these minor products is 2,4,8-tribromodibenzofuran (2,4,8-triBDF).
One study examining the pyro-products of 2,4-dibromophenol identified 2,4,8-triBDF as a notable, albeit minor, product. This formation occurs alongside other compounds such as dibromodibenzofuran (diBDF) isomers. The table below summarizes the key products identified from the pyrolysis of 2,4-dibromophenol at 400°C.
| Product ID | Compound Name | Relative Abundance |
| 1 | Tribromobenzene | ~3% |
| 2 | Monobromodibenzo-p-dioxin | Minor |
| 3 | 2,8-dibromodibenzofuran | Minor |
| 4 | 2,7-dibromodibenzo-p-doxin | ~85% |
| 5 | 2,4,8-tribromodibenzofuran | Minor |
| 6 | 1,3,8-tribromodibenzo-p-dioxin (B13790085) | Minor |
Data derived from analysis of pyro-products of 2,4-dibromophenol.
The position of bromine substituents on the precursor phenol ring plays a critical role in determining whether a dioxin or a furan is formed. Generally, phenols with bromine atoms in the ortho-positions (adjacent to the hydroxyl group) are considered potent precursors for PBDDs. The mechanism often involves the formation of a phenoxyphenol intermediate.
However, the formation of PBDFs from 2,4-dibromophenol indicates an alternative pathway is active. While the ortho-bromine can be eliminated to favor dioxin formation, dehydrogenation at the other ortho-position (the carbon without a bromine) can also occur. This alternative reaction, an ortho-ortho carbon coupling, initiates the formation of the furan ring structure. This pathway is energetically less favorable than the dioxin formation route, which explains why furan products like 2,4,8-triBDF are typically formed in lower yields from 2,4-diBP compared to their dioxin counterparts.
The key step differentiating furan formation from dioxin formation is the type of intermediate created. For PBDFs, the precursor condensation proceeds via an ortho-ortho carbon coupling to form a dihydroxybiphenyl (DOHB) intermediate. This is in contrast to the formation of a phenoxyphenol intermediate that leads to dioxins.
In the case of 2,4-dibromophenol, the formation of a brominated dihydroxybiphenyl intermediate is the crucial step leading to furan products. This DOHB intermediate is formed through a condensation reaction that involves the removal of two bromine atoms and hydrogen bromide. Although this process requires more energy than the pathway to dioxin precursors, it directly sets up the structure needed for furan ring closure. Following the formation of the DOHB intermediate, a dehydration reaction (the loss of a water molecule) occurs, which closes the furan ring and yields the final PBDF product. Specifically, this pathway can produce 2,8-dibromodibenzofuran and 2,4,8-tribromodibenzofuran. The acid-catalyzed ring closure of 2,2'-dihydroxybiphenyls is recognized as a general and effective method for synthesizing dibenzofurans.
Mechanistic Insights into the Role of Ortho-Bromine Substituents in Furan Formation
Precursor Transformation from Brominated Flame Retardants (BFRs)
Brominated flame retardants are a major source of PBDD/Fs in the environment, formed unintentionally during thermal processes like manufacturing, recycling, and accidental fires. greenpeace.topops.int The precursor pathway, where the BFR molecule itself transforms into PBDD/Fs, is particularly relevant for these compounds. ua.escapes.gov.br
Polybrominated diphenyl ethers (PBDEs) are a class of BFRs that can directly convert into PBDFs through thermal degradation. sciltp.com The structural similarity between PBDEs and PBDFs allows for relatively straightforward transformation. The mechanism typically involves the loss of an ortho-bromine atom, followed by an intramolecular ring-closure reaction to form the furan ring. researchgate.netresearchgate.net High temperatures facilitate this process. researchgate.net While specific studies confirming the direct isomerization of a particular PBDE congener to this compound are not prevalent, the general pathway is well-established. The degradation of various PBDEs produces a complex mixture of PBDF congeners, with the final substitution pattern depending on the starting PBDE and the reaction conditions. researchgate.net
Tetrabromobisphenol A (TBBPA) , the most widely used BFR, is a significant precursor to PBDD/Fs. ua.esresearchgate.net During thermal decomposition, TBBPA breaks down to form brominated phenols, including 2,4-dibromophenol and 2,4,6-tribromophenol (B41969). ua.esacs.orgscispace.com These phenols then act as building blocks for the formation of PBDD/Fs, as described in the sections above. scispace.com Pyrolysis studies of TBBPA have confirmed the formation of a range of PBDFs. For example, in pyrolysis experiments at 850°C, 2,4,6,8-TeBDF was identified as the most abundant furan isomer, demonstrating that TBBPA degradation is a viable source of various PBDF congeners. ua.esservice.gov.uk
Decabromodiphenyl ethane (B1197151) (DBDPE) is another major BFR used as a replacement for some PBDE mixtures. sciltp.com Its thermal degradation can also lead to the formation of brominated pollutants. The initial degradation of DBDPE involves the cleavage of the ethane bridge, which can generate brominated radical species. nih.gov While it has been reported that DBDPE produces only small quantities of PBDFs upon heating, it is recognized as a potential source. diva-portal.org The degradation process can lead to the formation of lower-brominated compounds and brominated monoaromatic compounds, which can act as precursors in subsequent reactions to form PBDFs. sciltp.comnih.gov
Degradation and Isomerization of Polybrominated Diphenyl Ethers (PBDEs)
De Novo Synthesis in Combustion Processes
The de novo synthesis of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs, including this compound, can occur during thermal processes under efficient combustion conditions where brominated flame retardants (BFRs) decompose. pops.int This pathway is distinct from the precursor pathway, which involves the direct transformation of brominated precursors. While the precursor pathway is generally more prevalent for PBDF formation, de novo synthesis represents a significant formation route. pops.int
One notable precursor for this compound is 2,4-dibromophenol. researchgate.netresearchgate.net During pyrolysis, the thermal decomposition of 2,4-dibromophenol can lead to the formation of 2,4,8-tribromodibenzofuran (triBDF) via a brominated dihydroxybiphenyl intermediate. researchgate.netresearchgate.netresearchgate.net This pathway is characterized by the presence of an ortho-hydrogen on the phenol ring, which facilitates the formation of the furan structure. researchgate.netresearchgate.net In contrast, bromophenols with ortho-bromine atoms are more likely to produce PBDDs. researchgate.netresearchgate.net
Research has shown that the pyrolysis of 2,4-dibromophenol yields several products, including 2,8-dibromodibenzofuran and 2,4,8-tribromodibenzofuran as minor products, with 2,7-dibromodibenzo-p-dioxin being the major compound formed. researchgate.net The formation of these PBDFs occurs through a dihydroxybiphenyl (DOHB) intermediate. researchgate.net
Influence of Temperature and Oxidative Conditions on PBDF Formation Yields
Temperature and the presence of oxygen are critical factors that significantly influence the formation and yield of PBDFs, including this compound.
Studies on the thermal degradation of 2,4-dibromophenol have demonstrated that the maximum yield of major dioxin products occurs at 400°C. researchgate.net At higher temperatures, such as 500°C, decomposition through debromination becomes more prominent, leading to the formation of less substituted bromodioxins. researchgate.net The thermal decay of 2,4-dibromophenol and the subsequent formation of its pyro-products are highly dependent on the pyrolysis temperature. researchgate.net
The presence of oxygen also plays a crucial role in determining the congener profile of the resulting PBDFs. For instance, in the thermal degradation of tetrabromobisphenol A (TBBPA), 2,4,6,8-TeBDF is the most abundant isomer under pyrolytic (oxygen-deficient) conditions, whereas 1,2,3,7,8-PeBDF is dominant in combustion (oxygen-rich) conditions. ua.espops.int Furthermore, the total yield of PBDD/Fs is significantly higher in combustion experiments compared to pyrolysis, with levels reaching the parts-per-million range. pops.int
The heating rate can also affect the decomposition mechanism. In some polymer systems, an increase in the heating rate can cause a shift in the decomposition signature, sometimes leading to a reversal of the expected trend where the degradation temperature decreases with an increasing heating rate. mdpi.com This complex behavior is attributed to a combination of lag effects and limitations in thermal conductivity. mdpi.com Additionally, high temperatures can induce oxidative stress, which may influence the chemical reactions taking place. nih.govnih.gov
Photochemical Degradation Pathways of Brominated Organic Chemicals
Photochemical degradation is a significant environmental pathway for the transformation of brominated organic chemicals, leading to the formation of PBDFs. ua.es The irradiation of polybrominated diphenyl ethers (PBDEs) and bromophenols by UV light and sunlight can result in the formation of various PBDD/PBDF congeners. inchem.org
When deca-BDE is irradiated in a hexane (B92381) solution, it can lead to the formation of lower brominated PBDEs and mono- to hexa-substituted PBDFs. inchem.org The formation of PBDFs in this process is considered a secondary reaction, occurring from the debrominated PBDE photoproducts rather than directly from the deca-BDE itself. inchem.org After 16 hours of UV irradiation, a significant yield of total PBDFs (approximately 20%) has been observed, with tetrabromodibenzofurans being major components. inchem.org
Similarly, the UV irradiation of bromophenol samples can drastically increase the concentrations of PBDDs and PBDFs, in some cases by up to three orders of magnitude. inchem.org The total concentration of dibenzofurans formed generally exceeds that of dibenzo-p-dioxins. inchem.org This suggests that both the bromophenols themselves and any PBDE contaminants can act as precursors for PBDD/PBDF formation under photochemical conditions. inchem.org
The process of photolytic debromination of higher brominated compounds like DecaBDE is considered environmentally relevant and can lead to the formation of various lower brominated congeners. env-health.org
By-product Formation during Production of Plastic Materials and Other Organic Chemicals
This compound and other PBDFs can be unintentionally formed as by-products during the manufacturing processes of various brominated organic chemicals and plastic materials that incorporate these chemicals as flame retardants.
Commercial polybrominated diphenyl ether (PBDE) mixtures are a known source of PBDD/F emissions. pops.int These impurities can be formed during the production of the flame retardants themselves. pops.int For example, PBDFs have been found in commercial octa- and deca-BDE mixtures in the mg/kg range. pops.int
The production of other brominated flame retardants can also lead to the formation of PBDD/Fs. For instance, tetrabrominated PBDDs have been identified as by-products in the synthesis of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE). pops.int Similarly, the synthesis of BTBPE from 2,4,6-tribromophenol (TBP) can result in the formation of TeBDDs and OH-pentaBDEs as by-products. pops.int
Furthermore, the thermal stress that plastic materials undergo during processes like extrusion and molding can lead to the formation of PBDD/Fs. The presence of brominated flame retardants in these plastics provides the necessary bromine source for these reactions. The uncontrolled thermal disposal and recycling of electronic waste, which often contains these flame-retardant plastics, is a significant source of PBDD/F emissions into the environment. pops.int
Data Tables
Table 1: Pyro-products from 2,4-dibromophenol This table details the compounds formed during the pyrolysis of 2,4-dibromophenol.
| Precursor | Pyro-product | Formation Pathway | Reference |
| 2,4-dibromophenol | 2,8-dibromodibenzofuran | Minor product via dihydroxybiphenyl intermediate | researchgate.net |
| 2,4-dibromophenol | 2,4,8-tribromodibenzofuran | Minor product via dihydroxybiphenyl intermediate | researchgate.net |
| 2,4-dibromophenol | 2,7-dibromodibenzo-p-dioxin | Major product | researchgate.net |
Table 2: Influence of Conditions on PBDF Formation This table outlines the effect of temperature and oxidative conditions on the formation of Polybrominated Dibenzofurans (PBDFs).
| Condition | Effect on PBDF Formation | Precursor/Process | Reference |
| 400°C | Maximum yield of major dioxins | Pyrolysis of 2,4-dibromophenol | researchgate.net |
| 500°C | Increased debromination, less substituted products | Pyrolysis of 2,4-dibromophenol | researchgate.net |
| Pyrolysis (Oxygen-deficient) | 2,4,6,8-TeBDF is the most abundant isomer | Thermal degradation of TBBPA | ua.espops.int |
| Combustion (Oxygen-rich) | 1,2,3,7,8-PeBDF is the most abundant isomer | Thermal degradation of TBBPA | ua.espops.int |
| Combustion vs. Pyrolysis | Significantly higher total PBDD/F yield | Thermal degradation of TBBPA | pops.int |
Environmental Distribution and Transport of 2,4,8 Tribromo Dibenzofuran
Intermedia Transport and Partitioning
The exchange of 2,4,8-Tribromo-dibenzofuran between the atmosphere and water bodies is a critical process influencing its long-range transport. The direction and magnitude of this exchange are primarily governed by the compound's Henry's Law Constant. k-state.educopernicus.orgcopernicus.org Specific data for the Henry's Law Constant of this compound could not be located in the reviewed scientific literature. However, for similar hydrophobic compounds, volatilization from water to the atmosphere can be a significant transport pathway, especially for less brominated congeners. nih.gov
Once in the atmosphere, this compound, like other semi-volatile organic compounds, can be transported over long distances. epa.gov Its partitioning between the gas phase and atmospheric particles will depend on its vapor pressure and ambient temperature. Compounds with lower vapor pressure tend to adsorb to particulate matter and can be removed from the atmosphere via wet and dry deposition. researchgate.net While the formation of 2,4,8-tribromodibenzofuran has been observed in the pyrolysis of brominated flame retardants, suggesting a potential for atmospheric release, specific data on its atmospheric transport are lacking. researchgate.net
The deposition of this compound from the atmosphere to soil and sediment surfaces is a key removal mechanism from the air. This can occur through dry deposition of particles to which the compound is adsorbed or through wet deposition via rain and snow. The efficiency of this process is influenced by factors such as particle size and meteorological conditions. Due to its expected low water solubility and high hydrophobicity, once deposited, this compound is likely to bind strongly to the organic fraction of soil and sediment, leading to its accumulation in these matrices. inchem.org Specific studies quantifying the air-to-soil or air-to-sediment deposition rates for this particular congener were not found.
In aquatic environments, the behavior of this compound is expected to be dominated by its strong affinity for particulate matter. Due to its hydrophobic nature, it will tend to partition from the water column to suspended solids and ultimately accumulate in bottom sediments. service.gov.uk This process is influenced by the organic carbon content of the sediment and the water solubility of the compound. service.gov.uk Resuspension of contaminated sediments can re-introduce the compound into the water column, making sediments a long-term source of contamination. nih.gov However, no specific studies on the water-sediment dynamics of this compound were identified.
Bioaccumulation and Biota Distribution in Ecological Systems
Uptake and Distribution in Aquatic Organisms (e.g., Fish, Shellfish)
Studies on Japanese medaka have shown that 2,3,7,8-substituted brominated dibenzofurans can cause dioxin-like toxic effects. researchgate.net The uptake and bioaccumulation of these compounds in aquatic organisms are influenced by their physicochemical properties, such as the octanol-water partition coefficient (log Kow). researchgate.net
For instance, the transfer rate of brominated furans from water to fish eggs has been observed to be lower for pentabrominated congeners compared to tetrabrominated ones, which is related to their log Kow values. researchgate.net Research on another brominated dibenzofuran (B1670420), 2-chloro-3,7,8-tribromodibenzofuran, demonstrated its uptake in Japanese medaka, similar to that of other tetrachlorodibenzo-p-dioxins (TCDDs). nih.gov
Accumulation in Terrestrial Biota (e.g., Algae)
Congener-Specific Bioaccumulation Patterns
The bioaccumulation of polychlorinated biphenyls (PCBs) and other halogenated compounds often exhibits congener-specific patterns. d-nb.infovliz.be These patterns are influenced by factors such as the organism's trophic level, metabolic capacity, and the specific structure of the congener. d-nb.infonih.gov
For example, in water birds, the relative concentrations of different PCB congeners can vary, with some showing a higher tendency for bioaccumulation through the food chain. d-nb.info Similarly, in marine fish, the congener profiles of POPs can differ between species and even between different tissues within the same species. uib.no In walruses, the contaminant pattern, including the relative proportions of different contaminant groups, has been observed to vary, potentially reflecting differences in diet and exposure. nammco.no
The stereochemistry of a congener plays a crucial role in its toxic potential and bioaccumulation behavior. nih.gov Congeners that are sterically similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) are of particular concern due to their potential for dioxin-like toxicity. vliz.be
Environmental Fate and Persistence Considerations
The environmental fate of this compound, like other PBDFs, is characterized by its persistence and resistance to degradation. ontosight.ai These compounds can persist in the environment for long periods, leading to their accumulation in various environmental compartments and biota. ontosight.ai
The persistence of such compounds is a key factor in their potential for long-range environmental transport and their ability to bioaccumulate in food chains. The chemical structure of 1,2,8-tribromodibenzofuran, a similar compound, contributes to its environmental persistence and potential for bioaccumulation. ontosight.ai Further research is needed to fully understand the degradation pathways and environmental fate of this compound. ontosight.ai
Photolytic Degradation in the Environment
Photolytic degradation, the breakdown of compounds by light, is a significant transformation pathway for polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs in the environment. pops.intinchem.org The rate and extent of photolysis are influenced by several factors, including the environmental matrix, the presence of sensitizers, and the degree of bromine substitution on the dibenzofuran structure.
Studies on PBDD/Fs have shown that photodegradation is most rapid in organic solvents when exposed to UV or sunlight, leading to reductive debromination and the formation of lower brominated congeners. pops.int In contrast, photolysis is considerably slower on soil and airborne particles. pops.int Generally, higher brominated congeners of PBDFs tend to break down more quickly than their less brominated counterparts. pops.int It has also been observed that PBDD/Fs degrade faster than their chlorinated analogs (PCDD/Fs). pops.int
Table 1: Factors Influencing Photolytic Degradation of PBDFs
| Factor | Influence on Degradation Rate | Reference |
| Environmental Matrix | Faster in organic solvents, slower on soil and airborne particles. | pops.int |
| Light Source | Effective under both UV light and natural sunlight. | pops.intinchem.org |
| Bromine Substitution | Higher brominated congeners generally degrade faster. | pops.int |
Thermolytic Degradation Processes
Thermolytic degradation, or pyrolysis, is a crucial process in the formation and transformation of PBDFs, including 2,4,8-Tribromodibenzofuran. These processes are particularly relevant in industrial settings, such as waste incineration and the recycling of materials containing brominated flame retardants (BFRs). pops.int
Research has shown that 2,4,8-tribromodibenzofuran (triBDF) can be formed during the pyrolysis of 2,4-dibromophenol (B41371). researchgate.netresearchgate.net In these thermal reactions, 2,4-dibromophenol can produce 2,8-dibromodibenzofuran (B157981) and 2,4,8-triBDF as minor products through a dihydroxybiphenyl intermediate. researchgate.net The major product in this specific pyrolysis is 2,7-dibromodibenzo-p-dioxin (B1583168). researchgate.net The maximum yield for the formation of major dioxins from 2,4-dibromophenol pyrolysis occurs at 400°C, with decomposition and debromination leading to less substituted products at 500°C. researchgate.net
Tribromodibenzofurans have also been tentatively identified in the fly ash from a municipal waste incinerator, indicating their formation and release from high-temperature processes. who.int The thermal degradation of BFRs is a known source of a wide range of brominated aromatic compounds, with the specific products and their yields depending on factors like temperature, oxygen concentration, and the polymer matrix. researchgate.net
Table 2: Formation of 2,4,8-Tribromodibenzofuran in Thermolytic Processes
| Precursor | Process | Temperature | Products | Reference |
| 2,4-Dibromophenol | Pyrolysis | 400°C (major dioxin yield) | 2,8-dibromodibenzofuran, 2,4,8-tribromodibenzofuran (minor products) | researchgate.netresearchgate.net |
| Municipal Waste | Incineration | High | Tribromodibenzofurans (tentatively identified) | who.int |
Resistance to Biological Degradation
While biodegradation can be more relevant than photolysis in certain environments like sediment and deeper soil layers, the available evidence points to the long-term persistence of PBDFs. pops.int For instance, various PBDD/F congeners, including dibromodibenzofurans and tribromodibenzofurans, have been detected in sediment cores that were deposited decades ago, indicating their resistance to degradation under those conditions. pops.int
However, some studies on animal metabolism suggest that the substitution pattern of the bromine atoms can significantly influence the rate of biological transformation. A study on mice showed that a non-2,3,7,8-substituted tribromodibenzofuran was poorly retained in the liver and rapidly eliminated, in contrast to the 2,3,7,8-substituted congeners which were more persistent. nih.govresearchgate.net This suggests that the specific isomeric structure of 2,4,8-Tribromodibenzofuran, which is not a 2,3,7,8-substituted congener, might be more susceptible to metabolism and degradation by certain organisms compared to its more toxic counterparts. Nevertheless, comprehensive studies on the microbial degradation of 2,4,8-Tribromodibenzofuran in environmental matrices are lacking.
Analytical Methodologies for 2,4,8 Tribromo Dibenzofuran and Pbdfs
General Aspects of PBDF Analysis
The analysis of PBDFs, including 2,4,8-Tribromo-dibenzofuran, is generally adapted from well-established methods for their chlorinated analogues, the polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). thermofisher.com Standardized methods such as U.S. Environmental Protection Agency (EPA) Method 1613B and Method 8290A, originally developed for PCDD/Fs, are often modified for PBDF analysis. thermofisher.comepa.gov These methods typically involve a multi-step process including sample extraction, extensive cleanup to remove interfering compounds, and finally, instrumental analysis.
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the determination of PBDFs. waters.comresearchgate.net This technique provides the necessary selectivity and sensitivity to detect these compounds at the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) levels. epa.gov The use of isotopically labeled internal standards is crucial for accurate quantification, as they compensate for potential losses during the sample preparation and analysis steps. wur.nlchromservis.eu
A study on the pyrolysis of 2,4-dibromophenol (B41371) identified 2,4,8-tribromodibenzofuran as one of the products, which was analyzed by gas chromatography/mass spectrometry (GC/MS), demonstrating a specific application of this technique for this congener. researchgate.net
Sample Collection and Preparation for PBDF Analysis
The approach to sample collection and preparation is highly dependent on the matrix being analyzed. The goal is to obtain a representative sample and efficiently isolate the target PBDFs from the bulk of the sample material.
The collection of samples must be conducted in a manner that avoids contamination and ensures the sample is representative of the environment or material being studied.
Ambient Air and Flue Gas: Sampling of airborne PBDFs typically involves high-volume air samplers that draw a known volume of air through a filter (to capture particle-bound compounds) and a solid sorbent trap, such as polyurethane foam (PUF) or XAD-2 resin (to capture vapor-phase compounds). Isokinetic sampling is crucial for obtaining representative samples from flue gas stacks. inchem.org
Water: Large volume water samples are typically collected in amber glass bottles to prevent photodegradation of the analytes. The samples are often filtered to separate dissolved and particulate-bound PBDFs.
Soil and Sediment: Surface soil and sediment samples are usually collected using stainless steel scoops or corers. The samples should be homogenized before analysis. For deeper sediment layers, core samples are taken to study historical deposition patterns.
Fire Residues: Samples from fire debris, such as soot and ash, are collected to assess the formation of PBDFs during combustion events. These matrices are often complex and require rigorous cleanup.
Polymers: For the analysis of PBDFs in polymeric materials, such as those treated with brominated flame retardants, the polymer is typically dissolved in a suitable solvent or subjected to extraction.
Biological Matrices: Tissues from wildlife, as well as human samples like blood, milk, and adipose tissue, are collected to evaluate bioaccumulation. These samples are often stored frozen prior to analysis. inchem.org
The choice of extraction technique aims to efficiently transfer the PBDFs from the sample matrix to a solvent.
| Extraction Technique | Description | Applicable Matrices |
| Soxhlet Extraction | A classical technique involving continuous extraction with a boiling solvent. It is effective but can be time-consuming and requires large solvent volumes. | Soil, sediment, fly ash, biological tissues |
| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, with reduced solvent consumption compared to Soxhlet. | Soil, sediment, food samples |
| Solid-Phase Extraction (SPE) | Used for aqueous samples, where the water is passed through a solid sorbent cartridge that retains the PBDFs. The analytes are then eluted with a small volume of solvent. | Water |
Sampling Strategies for Diverse Environmental and Industrial Matrices (e.g., Ambient Air, Flue Gas, Water, Soil, Sediment, Fire Residues, Polymers, Biological Matrices)
Sample Clean-up Procedures
Crude extracts from environmental and biological samples contain a multitude of co-extracted substances that can interfere with the analysis of PBDFs. Therefore, a thorough cleanup is essential. This is often a multi-step process using various chromatographic techniques.
A common approach involves the use of a multi-layer silica (B1680970) gel column, which may contain layers of:
Acidic silica: To remove acid-labile interferences.
Basic silica: To remove base-labile interferences.
Neutral silica: For general purification.
Alumina (B75360): To separate PBDFs from other compounds like polychlorinated biphenyls (PCBs).
Carbon column: A highly effective step for isolating planar molecules like PBDFs from non-planar interferences. The PBDFs are adsorbed onto the carbon and then selectively eluted.
Gel permeation chromatography (GPC) can also be employed to remove high-molecular-weight substances like lipids from biological samples. epa.gov
Chromatographic Separation Techniques
The final analytical step involves the separation and detection of the individual PBDF congeners.
HRGC is employed to separate the different PBDF isomers before they enter the mass spectrometer. The choice of the capillary column is critical for achieving the desired separation.
| Parameter | Optimization Detail |
| Capillary Column | Columns with a non-polar stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5), are commonly used. For isomer-specific separation, more polar columns may be necessary. The column length, internal diameter, and film thickness are optimized to achieve the best resolution. |
| Oven Temperature Program | A carefully controlled temperature program is essential to separate the numerous PBDF congeners. The program typically starts at a lower temperature and gradually increases to elute the compounds based on their boiling points and interaction with the stationary phase. |
| Carrier Gas | Helium is typically used as the carrier gas, with the flow rate optimized for the best chromatographic performance. |
| Injection Technique | Splitless injection is commonly used to ensure the transfer of the entire sample onto the column, which is necessary for achieving low detection limits. |
Following separation by HRGC, the analytes are detected by a high-resolution mass spectrometer, which is set to monitor the specific masses of the target PBDFs and their isotopically labeled internal standards, ensuring both high selectivity and sensitivity. waters.com
Optimization for More Highly Brominated Congeners
The analysis of more highly brominated PBDF congeners requires specific optimization of analytical methods. pops.intacs.org These compounds are often more susceptible to degradation during analysis, which can lead to inaccurate quantification. pops.int Key optimization parameters include:
Extraction Temperature: The temperature used during extraction has been identified as a critical parameter. acs.org Higher temperatures can enhance extraction efficiency but also risk thermal degradation of the analytes. acs.org
Chromatographic Conditions: The gas chromatography column and temperature program must be carefully selected to ensure the separation and elution of these less volatile, highly brominated compounds without degradation. pops.int
Minimizing Degradation: Under optimized conditions, such as using a mixed solvent system and carefully controlled extraction times and temperatures, the degradation of highly brominated compounds can be minimized. acs.org
Mass Spectrometric Detection, Quantification, and Confirmation
Mass spectrometry (MS) is the cornerstone of PBDF analysis, providing the necessary sensitivity and selectivity for detecting these compounds at trace levels. pops.intnih.gov
High-Resolution Mass Spectrometry (HRMS) as the Primary Technique
High-resolution mass spectrometry (HRMS) is the preferred method for the analysis of PBDFs. pops.intresearchgate.net Its key advantages include:
High Specificity: HRMS instruments can distinguish between target analytes and interfering compounds with very similar masses, which is crucial for complex environmental samples. nih.gov This high resolving power allows for the accurate measurement of the mass-to-charge ratio (m/z) of ions, often to four decimal places. researchgate.net
Accurate Mass Measurement: The ability to determine the precise mass of a molecule allows for the confident identification of the elemental composition of the compound. researchgate.netmdpi.com
Full-Scan Analysis: HRMS allows for the collection of full-scan data, meaning that it records all ions within a specified mass range. nih.gov This provides a comprehensive overview of the sample and allows for retrospective analysis of the data for compounds that were not initially targeted.
Different types of HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap systems, are used in PBDF analysis, each offering unique advantages in terms of resolution and mass accuracy. nih.govmdpi.com
Isotope Dilution Mass Spectrometry for Quantitative Analysis
Isotope dilution mass spectrometry (IDMS) is considered a reference technique for the accurate quantification of PBDFs. nih.govnist.gov This method involves adding a known amount of an isotopically labeled analog of the target analyte (an internal standard) to the sample before any extraction or cleanup steps. nih.govepa.gov
The principle of IDMS relies on the fact that the labeled and unlabeled compounds behave almost identically throughout the analytical process. nih.gov By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be precisely calculated, correcting for any losses that may have occurred during sample preparation. epa.govepa.gov This approach significantly improves the accuracy and precision of quantitative results. nih.gov
Qualitative and Quantitative Ion Monitoring for PBDF Congeners
In mass spectrometry, specific ions are monitored to identify and quantify PBDF congeners. This is often done using selected ion monitoring (SIM) in low-resolution MS or by extracting specific ions from full-scan data in HRMS. clu-in.orgnih.gov
Qualitative Analysis: The identification of a PBDF congener is confirmed by the presence of characteristic ions at the correct retention time and in the expected isotopic ratio. well-labs.comnih.gov For example, two product ions are often selected for each precursor ion, one for quantification and one for confirmation. nih.gov
Quantitative Analysis: The abundance of a specific ion, known as the quantifier ion, is used to determine the concentration of the analyte. nih.gov A second ion, the qualifier ion, is used to confirm the identity of the compound. nih.gov
| Ion Monitoring Parameter | Description |
| Precursor Ion (Q1) | The mass of the parent molecule selected for fragmentation. |
| Product Ion (Q3) | The mass of a fragment ion produced from the precursor ion. |
| Quantifier Ion | The product ion used for calculating the concentration of the analyte. nih.gov |
| Qualifier Ion | A second product ion used to confirm the identity of the analyte. nih.gov |
This targeted approach enhances the sensitivity and selectivity of the analysis, allowing for the reliable detection and quantification of PBDFs even in complex matrices. clu-in.orgcapes.gov.br
Congener-Specific Analysis and Isomer Differentiation
Analyzing individual PBDF congeners, rather than just the total amount of PBDFs, is crucial for understanding their environmental fate and toxicological impact. diva-portal.org
The Importance of Analyzing 2,3,7,8-Substituted PBDF Congeners
Within the large family of PBDFs, congeners with bromine atoms at the 2,3,7,8-positions are of particular concern due to their high toxicity. nih.goveurofins.fr These congeners are structurally similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and are believed to exert their toxicity through a similar mechanism involving the aryl hydrocarbon (Ah) receptor. diva-portal.org
Challenges in Congener Characterization and the Limited Availability of Analytical Reference Standards
The precise identification and quantification of individual polybrominated dibenzofuran (B1670420) (PBDF) congeners, such as this compound, are fraught with analytical difficulties. A significant hurdle is the scarce availability of certified analytical reference standards for all 135 potential PBDF congeners. nih.gov This shortage often compels laboratories to use relative response factors derived from a limited number of commercially accessible standards, a practice that can introduce significant uncertainty into the quantification of other congeners. The complex and frequently low-yield synthesis of individual PBDF congeners contributes to their high cost and limited supply. nih.gov
Without individual standards, the conclusive identification and chromatographic separation of every congener within intricate environmental or biological samples remain a formidable task. While high-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is the preferred method for PBDF analysis, co-elution of certain congeners can still happen even with sophisticated chromatographic columns. clu-in.org The absence of authentic standards for each congener necessitates the tentative identification of chromatographic peaks based on established elution patterns and mass spectral data, a method susceptible to error. This issue is not unique to PBDFs; similar challenges are encountered in the congener-specific analysis of other persistent organic pollutants like polychlorinated biphenyls (PCBs). epa.gov
Strategies for Avoiding Interference from Co-occurring Brominated Compounds (e.g., PBDEs)
A major challenge in the analysis of this compound and its fellow PBDFs is the interference from co-occurring brominated compounds, particularly polybrominated diphenyl ethers (PBDEs). PBDEs share structural similarities with PBDFs and are often found at much higher concentrations in various sample matrices. epa.gov This concentration disparity can cause analytical interferences, where the signal from a highly concentrated PBDE might obscure or be mistaken for that of a low-concentration PBDF.
To address these interferences, stringent sample cleanup procedures are indispensable. These multi-step purification processes are engineered to isolate PBDFs from PBDEs and other interfering substances prior to instrumental analysis. Key techniques include:
Multi-column Chromatography: This method employs various stationary phases (e.g., silica gel, alumina) to separate compounds based on differences in polarity and molecular structure. nih.gov
Carbon Column Chromatography: Activated carbon exhibits a strong affinity for planar molecules like PBDFs, selectively retaining them while allowing non-planar compounds such as PBDEs to be eluted.
Gel Permeation Chromatography (GPC): GPC separates molecules by size and can be effective in removing large interfering molecules.
The successful application of these cleanup strategies is vital for obtaining accurate and dependable quantification of PBDFs in complex samples.
Quality Assurance and Quality Control in PBDF Analysis
Utilization of Internal Standards and Surrogates
To guarantee the precision and dependability of PBDF analysis, comprehensive quality assurance and quality control (QA/QC) protocols are essential. publications.gc.caepa.gov The use of internal standards and surrogates is a fundamental component of these protocols. epa.govresearchgate.net
Internal Standards: These are chemically similar but distinct compounds added to the sample extract immediately before instrumental analysis. epa.gov They are used to correct for variations in instrument response. For PBDF analysis, a ¹³C-labeled PBDF congener not anticipated to be in the sample is often used as an internal standard. ca.gov The known concentration of the internal standard enables precise calculation of the target analyte concentrations.
Surrogates (Recovery Standards): These compounds are added to a sample at the beginning of the analytical process, before extraction and cleanup. nih.govresearchgate.net Surrogates are selected to mimic the chemical behavior of the target analytes but are not naturally present in the samples. ¹³C-labeled PBDF congeners are commonly employed as surrogates. usgs.gov By measuring the recovery of these surrogates, analysts can evaluate the efficiency of the entire analytical method and correct for any analyte losses that may have occurred during sample preparation. standardmethods.org
Addressing Interfering Substances and Method Limitations
Despite rigorous cleanup and the use of internal standards, interfering substances can still compromise PBDF analysis. cap.orgfao.org The intricate nature of sample matrices means that various compounds can be co-extracted, potentially interfering with the accurate measurement of PBDFs. epa.gov
Common Interfering Substances and Mitigation
| Interfering Substance | Reason for Interference | Mitigation Strategy |
|---|---|---|
| Polychlorinated biphenyls (PCBs) | Possess structural similarities and may co-elute with PBDFs. epa.gov | High-resolution chromatography and mass spectrometry. |
| Polybrominated diphenyl ethers (PBDEs) | Often present in high concentrations, which can obscure PBDF signals. thermofisher.com | Extensive multi-column cleanup, often including carbon chromatography. nih.gov |
Method Limitations
A primary limitation in current analytical methods for PBDFs is the inability to resolve and individually quantify all 135 congeners, mainly due to the lack of corresponding analytical standards. nih.goviaea.org Consequently, analytical results are often reported as homologue groups (e.g., total tri-BDEs) or as the sum of a select few target congeners for which standards are available. This provides an incomplete assessment of total PBDF contamination and potential toxicity, as the toxic effects of PBDFs can vary significantly between different congeners. Moreover, the extensive and laborious nature of sample cleanup procedures can restrict the number of samples that can be processed and elevate the cost of analysis. clu-in.org
Theoretical and Computational Studies on 2,4,8 Tribromo Dibenzofuran and Pbdfs
Quantum Chemical Calculations for Understanding Molecular Structures and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic and kinetic details of PBDF formation. acs.orgfigshare.com These studies help to understand the fundamental principles governing the structure and reactivity of these compounds.
The formation of PBDFs often originates from the thermal degradation of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. acs.orgfigshare.com Computational studies have shown that the most accessible pathway for the formation of PBDFs from PBDEs involves the loss of a bromine or hydrogen atom from an ortho position to the ether linkage, followed by a ring-closure reaction. acs.orgfigshare.comresearchgate.net This process has a relatively modest reaction barrier, explaining the high yields of PBDFs observed in experimental settings. acs.orgfigshare.com
The degree and pattern of bromine substitution on the PBDE precursor have been found to have only a minor influence on the governing formation mechanisms. acs.orgfigshare.com This suggests that even fully brominated PBDEs can act as efficient precursors for PBDF formation. acs.orgfigshare.com Alternative pathways, such as those involving the initial debromination to form bromophenols which then condense, have been shown by theoretical calculations to be less significant routes for PBDF formation. acs.orgfigshare.com
Another significant formation pathway involves bromophenols as direct precursors. researchgate.net For instance, theoretical studies on 2,4,6-tribromophenol (B41969) have demonstrated that self- and cross-combination reactions of radical species can lead to the formation of various PBDF isomers, including 2,4,6,8-tetrabromodibenzofuran. researchgate.net
The energetics of the reactions leading to PBDFs are a key focus of computational studies. The ring-closure reaction to form the furan (B31954) ring is a critical step. For PBDF formation from PBDEs, this step is kinetically accessible due to a modest energy barrier. researchgate.net In contrast, the formation of polybrominated dibenzo-p-dioxins (PBDDs) from PBDEs involves a more complex and highly exothermic mechanism. acs.orgfigshare.com
Studies have calculated the energy barriers for various reaction steps. For example, in the formation of PBDFs from the C-C coupling of bromophenoxy radicals, the energy barriers are a determining factor in the final product distribution. pops.int The presence of catalysts, such as copper, can significantly influence these energy barriers, often promoting specific reaction pathways. researchgate.net Density functional theory (DFT) calculations have been employed to investigate the formation of mixed chloro-bromo dibenzofurans, revealing that the substitution of a bromine atom by a chlorine atom on a PBDE precursor has low energy barriers, facilitating the formation of polychlorinated/brominated dibenzofurans (PBCDFs). nih.gov
Table 1: Calculated Energy Barriers for Key Reactions in PBDF Formation
| Precursor(s) | Reaction Type | Product Type | Calculated Energy Barrier (kcal/mol) | Reference |
| Polybrominated Diphenyl Ethers (PBDEs) | Ortho Br/H loss and ring closure | PBDFs | Modest | acs.orgfigshare.comresearchgate.net |
| 2,6-dibromophenol | C-C coupling of bromophenoxy radicals | PBDF precursors | Higher than PBDD formation | pops.int |
| Polybrominated Biphenyls (PBBs) | Oxidation and ring closure | PBDFs | Low (overall barriers below entrance channel) | murdoch.edu.au |
| PBDEs + Cl atom | Cl for Br substitution | PBCDEs (precursors to PBCDFs) | 3.66 - 11.9 | nih.gov |
Note: This table presents a simplified overview of complex reaction pathways. The actual energy barriers can vary depending on the specific isomers and computational methods used.
Structure-Reactivity Relationships in Formation Pathways of Brominated Dibenzofurans
Molecular Modeling and Dynamics in Relation to PBDF Congeners
Molecular modeling techniques are used to explore the three-dimensional structures and dynamic behaviors of PBDFs. These aspects are crucial for understanding their interactions with biological systems.
The dibenzofuran (B1670420) ring system is nearly planar. inchem.org The degree of planarity in halogenated dibenzofurans is a critical factor influencing their toxicity, as a planar conformation is often required for binding to the aryl hydrocarbon (Ah) receptor. dioxins.com
Semiempirical quantum chemical calculations have been performed for all 3321 polybromo/chlorodibenzofuran congeners to determine their optimized structures. nih.govacs.org These studies show that the structure of the dibenzofuran ring is significantly influenced by the substitution pattern of the halogen atoms. nih.govacs.org For instance, bromine substitution at the 2 and 8 positions can reduce the steric repulsion between chlorine atoms at the 1 and 9 positions in mixed halogenated congeners. nih.govacs.org The planarity of PBDFs makes them more likely to interact with biological receptors compared to the more flexible PBDEs. dioxins.comresearchgate.net
Isomer Distribution Modeling in Environmental Formation and Transformation Processes
Studies on the chlorinated analogues, PCDD/Fs, have shown that isomer distributions in incinerator fly ash can be complex. dss.go.thacs.org While it was initially hypothesized that these distributions might be controlled by the thermodynamic properties (i.e., the Gibbs free energy of formation) of the individual congeners, laboratory studies have shown that kinetic factors also play a significant role. dss.go.thacs.org Although isomer distributions were found to be independent of reaction time in some experiments, suggesting a degree of thermodynamic control, other observations contradicted this, indicating that a full equilibrium is not reached. dss.go.thacs.org
For PBDFs, the congener patterns resulting from combustion processes are distinct from those found from natural formation in the marine environment. nih.gov Combustion sources tend to produce higher chlorinated and more toxic congeners. nih.gov Understanding the underlying mechanisms through modeling is crucial for predicting the isomer profiles from various sources.
Comparative Theoretical Analysis with Polychlorinated Dibenzofuran (PCDF) Analogues
Comparing the theoretical properties of PBDFs with their well-studied polychlorinated dibenzofuran (PCDF) analogues provides valuable insights into their relative environmental fate and toxicity.
The fundamental formation mechanisms for PBDFs and PCDFs are similar, often proceeding through precursor compounds like halogenated diphenyl ethers or phenols. pops.int However, there are notable differences. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, which can affect the kinetics of formation and degradation reactions. researchgate.net
Semiempirical quantum chemical calculations have been performed on all congeners of both polybromo/chloro-dibenzofurans and dioxins. nih.govacs.org These comprehensive studies allow for direct comparison of properties like the free energy of formation. Such data can be used to predict the relative abundance of different isomers under conditions of thermodynamic equilibrium. dss.go.th
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
